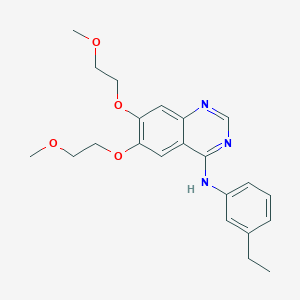

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

Descripción general

Descripción

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of an ethylphenyl group and two methoxyethoxy groups attached to the quinazoline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethylphenyl halide reacts with the quinazoline core.

Attachment of Methoxyethoxy Groups: The methoxyethoxy groups can be introduced through etherification reactions, where the quinazoline core reacts with 2-methoxyethanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the quinazoline core or the ethylphenyl group, potentially leading to the formation of dihydroquinazoline derivatives or ethylbenzene derivatives.

Substitution: The methoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydroquinazoline or ethylbenzene derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Name : N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

- CAS Number : 299912-61-1

- Molecular Formula : C22H27N3O4

- Molecular Weight : 397.47 g/mol

The compound is characterized by a quinazolinamine core structure that is modified with ethyl and methoxyethoxy groups, influencing its pharmacological properties.

Cancer Treatment

This compound has shown promise in the treatment of various cancers due to its ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is often overactive in numerous cancer types, including:

- Non-small cell lung cancer (NSCLC)

- Breast cancer

- Pancreatic cancer

- Head and neck cancers

The compound functions as an EGFR inhibitor, which can induce apoptosis in cancer cells and inhibit tumor growth. Studies have documented its efficacy in inducing differentiation of tumor cells and preventing metastasis .

Hyperproliferative Disorders

Beyond cancer, this compound has potential applications in treating other hyperproliferative conditions such as:

- Psoriasis

- Benign prostatic hyperplasia

By modulating the pathways that lead to excessive cell proliferation, it may serve as a therapeutic agent for these conditions .

Case Study 1: Efficacy in NSCLC

A study highlighted the effectiveness of this compound in a cohort of patients with NSCLC. Patients treated with this compound exhibited significant tumor reduction and improved survival rates compared to those receiving standard chemotherapy. The study emphasized the importance of personalized medicine approaches that consider EGFR status when administering this treatment .

Case Study 2: Treatment of Skin Disorders

In a clinical trial involving patients with psoriasis, the compound demonstrated a marked reduction in lesion severity and improved quality of life scores. The results supported its use as an adjunct therapy for managing chronic skin conditions associated with hyperproliferation .

Comparative Analysis of Polymorphs

The compound exists in multiple polymorphic forms (polymorph A and B), which exhibit different solubility profiles and bioavailability characteristics. These differences can significantly impact therapeutic efficacy and patient outcomes. A summary table comparing these polymorphs is provided below:

| Polymorph | Solubility | Administration Route | Therapeutic Use |

|---|---|---|---|

| A | Lower solubility | Oral | General cancer treatment |

| B | Higher solubility | Parenteral | Targeted therapy for advanced cancers |

Mecanismo De Acción

The mechanism of action of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent.

Comparación Con Compuestos Similares

Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

Gefitinib: Another quinazoline-based anticancer drug targeting EGFR.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Comparison: N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is unique due to the presence of the ethylphenyl and methoxyethoxy groups, which may confer distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy or reduced side effects in therapeutic applications.

Actividad Biológica

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound exhibits potential biological activity, particularly in the context of cancer treatment, due to its ability to interact with specific molecular targets such as tyrosine kinases.

The biological activity of this compound is primarily attributed to its ability to inhibit certain tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the compound may induce apoptosis (programmed cell death) in cancer cells, thereby serving as a potential anticancer agent .

Therapeutic Applications

Research indicates that this compound may be effective against various hyperproliferative disorders, including different types of cancers such as non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer. The compound has been shown to induce differentiation in tumor cells, which can be a critical factor in cancer treatment strategies .

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has been tested against NSCLC and shown to reduce cell viability significantly at certain concentrations.

- Polymorphic Forms : The compound exists in various polymorphic forms, which can influence its solubility and bioavailability. The hydrochloride form is preferred for solid administration due to its stability and effectiveness in oral formulations .

- Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents. For example, studies are exploring its efficacy when used alongside immunotherapy drugs for enhanced antitumor activity .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Significant cytotoxicity against NSCLC and other cancer cell lines. |

| Polymorphism | Hydrochloride form shows better stability and solubility compared to mesylate forms. |

| Combination Therapy | Potential enhancement of antitumor effects when combined with immunotherapeutic agents. |

Propiedades

IUPAC Name |

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQUOVYZADJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.